

Chemical structure and functional groups of Ethyl 2-chloro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-chloro-6-hydroxybenzoate*

Cat. No.: *B055314*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-chloro-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, functional groups, and properties of **Ethyl 2-chloro-6-hydroxybenzoate**. While specific experimental data for this compound is not widely published, this document compiles available information and provides predicted spectroscopic characteristics based on analogous compounds. It also outlines a general experimental protocol for its synthesis via Fischer esterification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

Ethyl 2-chloro-6-hydroxybenzoate is a disubstituted benzoate ester. Its core structure consists of a benzene ring substituted with a chloro group, a hydroxyl group, and an ethoxycarbonyl group.

Key Identifiers:

Property	Value
IUPAC Name	Ethyl 2-chloro-6-hydroxybenzoate
CAS Number	112270-06-1 [1]
Molecular Formula	C ₉ H ₉ ClO ₃ [1]
Molecular Weight	200.62 g/mol [1]

Structural Diagram:

Figure 1: Chemical structure of **Ethyl 2-chloro-6-hydroxybenzoate**.

Functional Groups and Their Significance

Ethyl 2-chloro-6-hydroxybenzoate possesses three key functional groups that dictate its chemical reactivity and potential biological activity:

- **Ester Group (-COOEt):** The ethyl ester group is a common feature in many pharmaceutical compounds. It can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Ester groups can also be susceptible to hydrolysis by esterases in the body, which can be a mechanism for prodrug activation.
- **Hydroxyl Group (-OH):** The phenolic hydroxyl group is a hydrogen bond donor and can participate in key interactions with biological targets such as enzymes and receptors. Its acidity can be influenced by the other substituents on the aromatic ring.
- **Chloro Group (-Cl):** The chloro substituent is an electron-withdrawing group and can significantly impact the electronic properties of the benzene ring. In drug design, the introduction of a halogen atom can modulate a compound's metabolic stability, binding affinity, and membrane permeability.

The relative positions of these groups (ortho- and meta-) create a specific electronic and steric environment that will define the molecule's unique chemical and biological profile.

Physicochemical Properties

Specific experimental data for the physical properties of **Ethyl 2-chloro-6-hydroxybenzoate** are not readily available in published literature. However, based on its structure, the following properties can be predicted:

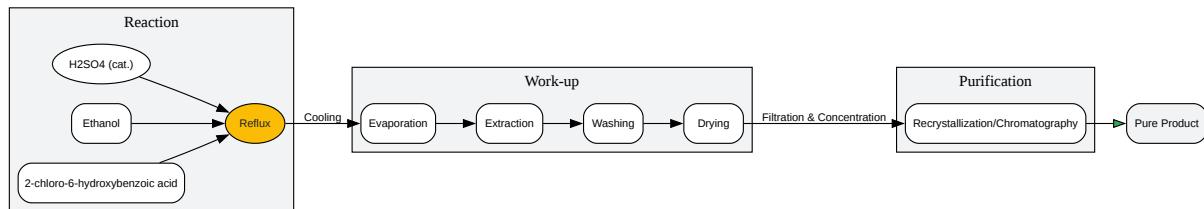
Property	Predicted Value/Characteristic
Appearance	Likely a solid at room temperature.
Solubility	Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Solubility in water is likely to be low.
Boiling Point	Predicted to be elevated due to its molecular weight and polar functional groups.
Melting Point	Expected to be a crystalline solid with a defined melting point.

Synthesis

A common and straightforward method for the synthesis of **Ethyl 2-chloro-6-hydroxybenzoate** is the Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

This protocol is a general guideline and may require optimization for the specific substrate.


Materials:

- 2-chloro-6-hydroxybenzoic acid
- Anhydrous ethanol (absolute)
- Concentrated sulfuric acid (or another suitable acid catalyst)
- Sodium bicarbonate (saturated solution)

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-hydroxybenzoic acid in an excess of anhydrous ethanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.^[2]
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).^[3]
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess ethanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in an organic solvent such as ethyl acetate.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude **Ethyl 2-chloro-6-hydroxybenzoate** can be purified by recrystallization or column chromatography to yield the pure compound.

[Click to download full resolution via product page](#)

Figure 2: General workflow for Fischer esterification.

Spectroscopic Analysis (Predicted)

While experimental spectra for **Ethyl 2-chloro-6-hydroxybenzoate** are not readily available, its characteristic spectroscopic features can be predicted based on the analysis of similar compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

- Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl and ester groups.
- Ethyl Group Protons:
 - A quartet (CH_2) deshielded by the adjacent oxygen atom of the ester, likely in the range of δ 4.0-4.5 ppm.
 - A triplet (CH_3) at a more upfield position, typically around δ 1.2-1.5 ppm.

- Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which can vary depending on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum is expected to display nine distinct signals:

- Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl, likely between δ 165-175 ppm.
- Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chloro, hydroxyl, and ester groups will have distinct chemical shifts. For instance, the carbon bearing the hydroxyl group is expected to be significantly deshielded.
- Ethyl Group Carbons:
 - A signal for the methylene carbon (-OCH₂-) around δ 60-65 ppm.
 - A signal for the methyl carbon (-CH₃) in the upfield region, typically around δ 14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
- C-H Stretch (aromatic): Absorption bands typically above 3000 cm⁻¹.
- C-H Stretch (aliphatic): Absorption bands typically below 3000 cm⁻¹.
- C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the ester carbonyl group.^[4]
- C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
- C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol.

- C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm^{-1} .

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the following fragmentation patterns can be anticipated:

- Molecular Ion Peak (M^+): A peak corresponding to the molecular weight of the compound ($\text{m/z} = 200/202$, showing the isotopic pattern for one chlorine atom).
- Loss of Ethoxy Group (-OEt): Fragmentation leading to a peak at M-45.
- Loss of Ethyl Group (- CH_2CH_3): Fragmentation resulting in a peak at M-29.
- Loss of CO_2Et : Fragmentation leading to a peak corresponding to the chlorohydroxyphenyl cation.
- Other characteristic fragmentations of benzoate esters.

Applications in Drug Development

While there is limited specific information on the biological activity and drug development applications of **Ethyl 2-chloro-6-hydroxybenzoate**, its structural motifs are present in various biologically active molecules. Substituted benzoates and phenols are common scaffolds in medicinal chemistry.

For example, various substituted thiazole-5-carboxamides containing a 2-chloro-6-methylphenyl group have been identified as potent kinase inhibitors with antitumor activity.^[5] Although structurally distinct, this highlights the potential for chlorinated phenyl moieties to be incorporated into pharmacologically active compounds.

Further research and biological screening of **Ethyl 2-chloro-6-hydroxybenzoate** are necessary to elucidate its potential therapeutic applications. Its functional groups offer handles for further chemical modification to explore structure-activity relationships and develop novel drug candidates.

Conclusion

Ethyl 2-chloro-6-hydroxybenzoate is a multifaceted organic compound with functional groups that make it an interesting candidate for further investigation in chemical synthesis and drug discovery. This technical guide has provided a detailed overview of its chemical structure, a general synthesis protocol, and predicted spectroscopic data. While a lack of published experimental data necessitates a predictive approach to its characterization, the information compiled herein serves as a valuable starting point for researchers and scientists. Future studies are warranted to fully characterize this compound and explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and functional groups of Ethyl 2-chloro-6-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055314#chemical-structure-and-functional-groups-of-ethyl-2-chloro-6-hydroxybenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com